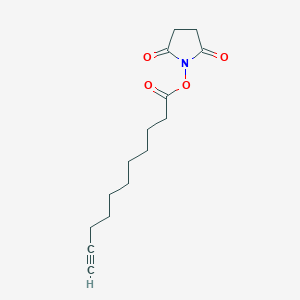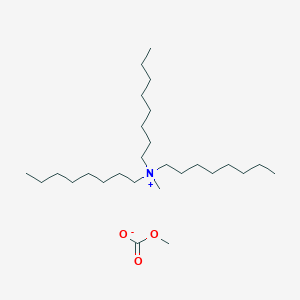
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate
Übersicht
Beschreibung
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid with the molecular formula C₁₀H₁₄F₄N₂O₃S and a molecular weight of 320.29 g/mol . Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This compound is known for its high thermal stability, low volatility, and ability to dissolve a wide range of substances, making it useful in various scientific and industrial applications .
Wirkmechanismus
Target of Action
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, also known as [BMIM][TFES], is a type of ionic liquid It’s known that ionic liquids can interact with a variety of biological and chemical systems, influencing their behavior and properties .
Mode of Action
The mode of action of [BMIM][TFES] is primarily through its physicochemical properties, such as solubility and diffusivity . As an ionic liquid, it can interact with other substances at the molecular level, altering their properties and behaviors. For instance, it can enhance the solubility of certain gases, such as CO2 , and influence the diffusivity of substances in mixtures .
Biochemical Pathways
For example, some ionic liquids can inhibit methane production rate , suggesting a potential impact on anaerobic digestion pathways.
Pharmacokinetics
Given its ionic nature and relatively high molecular weight , it’s likely that its bioavailability is limited
Result of Action
The results of [BMIM][TFES]'s action can vary depending on the context. For instance, in the presence of certain gases, it can enhance their solubility . In biochemical systems, it can influence the rate of certain reactions . The specific molecular and cellular effects would depend on the particular system and conditions.
Action Environment
The action of [BMIM][TFES] can be influenced by various environmental factors. For instance, its solubility and diffusivity properties can be affected by temperature and pressure . Furthermore, the presence of other substances can also influence its behavior .
Biochemische Analyse
Molecular Mechanism
The molecular mechanism of action of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is not well-understood. It is known that ionic liquids can interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound would need to be studied further.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of ionic liquids can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with silver 1,1,2,2-tetrafluoroethanesulfonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis and electrochemistry.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Used in similar applications but has different solubility and thermal properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-3-methylimidazolium acetate: Used as a solvent in organic synthesis.
Uniqueness
1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its combination of high thermal stability, low volatility, and ability to dissolve a wide range of substances. These properties make it particularly useful in applications requiring high-performance solvents and catalysts .
Eigenschaften
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPEQAOGNPMOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023247 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880084-62-8 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)












